molecular formula C12H19NO4S B2811996 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide CAS No. 700858-82-8

4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide

Cat. No.: B2811996
CAS No.: 700858-82-8
M. Wt: 273.35
InChI Key: YVLDMVCGUAFBOP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the para position (C4), two methyl groups at the ortho (C2) and meta (C3) positions, and a 2-methoxyethylamine substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their structural versatility, which enables interactions with biological targets such as enzymes and receptors. The 2-methoxyethyl group enhances solubility in polar solvents and may improve metabolic stability, as seen in other compounds with similar substituents (e.g., oligonucleotide therapeutics) .

Properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-9-10(2)12(6-5-11(9)17-4)18(14,15)13-7-8-16-3/h5-6,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDMVCGUAFBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid.

    Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide

  • Structure : Features dual sulfonamide groups and fluorinated aromatic rings.
  • Properties : The fluorine atoms increase electronegativity, enhancing binding to hydrophobic pockets in enzymes. However, the bulky bis-sulfonamide structure reduces solubility compared to the target compound.
  • Reactivity : Fluorine substitution stabilizes the aromatic ring against oxidation but may reduce hydrogen-bonding capacity relative to methoxy groups .

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Incorporates a dihydroxybenzylidene Schiff base and an oxazole ring.
  • Properties : The hydroxyl groups enable strong hydrogen bonding (e.g., O–H⋯N interactions), leading to stable crystal lattices. This contrasts with the target compound’s methoxy groups, which prioritize lipophilicity over H-bonding .

Sulfonamides with Methoxyethylamine Substituents

Goxalapladib (C40H39F5N4O3)

  • Structure : Contains a 2-methoxyethylpiperidine group linked to a naphthyridine core.
  • Properties : The 2-methoxyethyl group improves bioavailability by resisting enzymatic degradation, a trait likely shared with the target compound.
  • Activity : Demonstrates anti-atherosclerotic effects, highlighting the therapeutic relevance of methoxyethylamine motifs .

Bis(2-methoxyethyl) Methylphosphonate

  • Structure : Phosphonate ester with dual 2-methoxyethyl groups.
  • Properties : The 2-methoxyethyl substituents enhance solubility in aqueous and organic phases, a feature critical for the target compound’s pharmacokinetic profile .

Antifungal and Enzyme Inhibition

  • Boronic Acid Derivatives (): Compounds with 2-methoxyethylphenoxy groups inhibit histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The target compound’s 2-methoxyethyl group may similarly enhance target affinity .
  • Organotin(IV) Dithiocarbamates (): Methoxyethyl-substituted organotins exhibit cytotoxicity against leukemia cells (IC50 ~5–10 µM), suggesting that the target compound’s substituents could modulate apoptotic pathways .

Cytotoxicity vs. Selectivity

Data Tables

Table 1. Structural and Functional Comparison of Key Sulfonamides

Compound Name Aromatic Substituents Sulfonamide Substituent Key Properties/Activities Reference
4-Methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide 4-OCH3, 2,3-CH3 2-Methoxyethylamine High solubility, potential enzyme inhibition N/A
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 4-F, 2,3-CH3 Bis-sulfonamide Low solubility, fluorophilic interactions
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide Schiff base, 2,3-OH Oxazole Metal coordination, H-bonding networks

Table 2. Impact of 2-Methoxyethyl Substituents on Bioactivity

Compound Class Substituent Biological Effect Effective Concentration Reference
Boronic Acid HDAC Inhibitors 2-Methoxyethylphenoxy Appressorium inhibition 1 µM
Organotin(IV) Dithiocarbamates 2-Methoxyethyl Cytotoxicity (K562 cells) 5–10 µM
Goxalapladib 2-Methoxyethylpiperidine Anti-atherosclerotic Not specified

Biological Activity

4-Methoxy-N-(2-methoxyethyl)-2,3-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of both methoxy and methoxyethyl groups, which enhance its solubility and reactivity. Its chemical structure can be represented as follows:

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 253.34 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing various biochemical processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionModulation of enzyme activity

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction is crucial for its potential therapeutic applications.

Detailed Mechanisms

  • Enzyme Interaction : The compound may inhibit enzymes related to inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could affect receptor pathways that regulate pain and inflammation.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. The results indicated that modifications at the para position of the aromatic ring can enhance activity against resistant strains .
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory properties of related compounds. It was found that certain sulfonamides reduced the levels of pro-inflammatory cytokines in vitro, suggesting a potential pathway for therapeutic use in inflammatory diseases .
  • Enzyme Inhibition Analysis :
    • Research highlighted the enzyme inhibition capabilities of sulfonamides in metabolic pathways crucial for tumor growth. This suggests a promising avenue for cancer treatment strategies involving this compound .

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